molecular formula C12H12N4OS B188919 3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 72786-93-7

3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B188919
CAS RN: 72786-93-7
M. Wt: 260.32 g/mol
InChI Key: MJTXFIXRRVKFKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrido[3',2':4,5]thieno[3,2-d]pyrimidines, which are known for their diverse biological activities.

Mechanism Of Action

The mechanism of action of 3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one is not fully understood. However, it has been suggested that it exerts its biological effects by modulating various signaling pathways in the body. For example, it has been reported to inhibit the activity of certain enzymes involved in the inflammatory response and to activate certain receptors in the brain that are involved in memory and learning.

Biochemical And Physiological Effects

3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one has been shown to have a number of biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines, to inhibit the growth of tumor cells, and to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In addition, it has been shown to have antibacterial and antifungal properties.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one in lab experiments is its diverse biological activities. It has been shown to have potential therapeutic applications in a number of different fields, which makes it a versatile compound for researchers to work with. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are a number of future directions for research on 3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one. One area of interest is the development of new synthetic methods for this compound that are more efficient and cost-effective. In addition, there is a need for further studies on the mechanism of action of this compound, as well as its potential therapeutic applications in various disease states. Finally, there is a need for more research on the safety and toxicity of this compound, particularly in relation to its use in humans.

Synthesis Methods

The synthesis of 3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one involves the reaction of 2,7-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one with ammonia in the presence of a catalyst. This method has been reported in the literature and has been optimized for high yield and purity.

Scientific Research Applications

3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, anti-inflammatory, and antimicrobial activities. In addition, it has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

CAS RN

72786-93-7

Product Name

3-Amino-2,7,9-trimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one

Molecular Formula

C12H12N4OS

Molecular Weight

260.32 g/mol

IUPAC Name

5-amino-4,11,13-trimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one

InChI

InChI=1S/C12H12N4OS/c1-5-4-6(2)14-11-8(5)9-10(18-11)12(17)16(13)7(3)15-9/h4H,13H2,1-3H3

InChI Key

MJTXFIXRRVKFKA-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)N)C

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=O)N(C(=N3)C)N)C

Origin of Product

United States

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